4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde
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Description
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C7H5F3N2O and its molecular weight is 190.125. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Derivatives
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is involved in various chemical reactions leading to the synthesis of biologically active compounds. For instance, Zinchenko et al. (2018) found that the interaction of similar pyrimidine carbaldehydes with glycine esters leads to the formation of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds were studied for their potential as biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Condensed Azines
Bakulina et al. (2014) reported the synthesis of condensed azines through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate, leading to pyrido[2,3-d]pyrimidine. These compounds have applications in various fields of chemistry and pharmacology (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Synthesis of Unique Base Precursors
Beingessner et al. (2008) developed an efficient method for the regioselective synthesis of trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, which are important in the synthesis of structurally and electronically unique base precursors (Beingessner, Deng, Fanwick, & Fenniri, 2008).
Molecular Structure Studies
Low et al. (2007) conducted studies on molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, highlighting their polarized electronic structures and linking them into three-dimensional frameworks. This research contributes to understanding the molecular structures and interactions in pyrimidine derivatives (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).
Development of Bioactive Compounds
Several studies focus on synthesizing and characterizing compounds derived from pyrimidine carbaldehydes for their potential bioactive properties. For example, Bhat et al. (2016) synthesized a series of compounds for screening as antimicrobial agents, demonstrating the utility of these derivatives in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c1-4-5(3-13)2-11-6(12-4)7(8,9)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKODSSMKLWCOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.